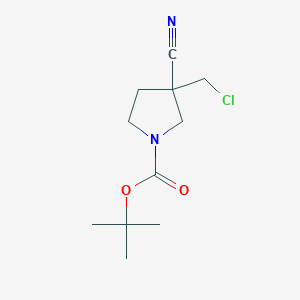![molecular formula C5H9N B2477191 5-Azaspiro[2.3]hexane CAS No. 39599-52-5](/img/structure/B2477191.png)
5-Azaspiro[2.3]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azaspiro[2.3]hexane is a chemical compound with the CAS Number 1466514-80-6 . It is available in two forms: as a trifluoroacetic acid and as a hydrochloride . It is an organic building block and has been widely used for the synthesis of organic compounds, polymers, and polymeric materials .
Synthesis Analysis
This compound derivatives have been synthesized as conformationally “frozen” analogues of L-glutamic acid . The synthesis process involves several strategies aimed to “freeze” natural amino acids into more constrained analogues with the aim of enhancing in vitro potency/selectivity and, more in general, drugability properties .Molecular Structure Analysis
The Inchi Code for this compound hydrochloride is 1S/C5H9N.ClH/c1-2-5(1)3-6-4-5;/h6H,1-4H2;1H . The molecular weight of this compound hydrochloride is 119.59 .Physical and Chemical Properties Analysis
This compound trifluoroacetic acid is a liquid at room temperature . The storage temperature is 4 degrees Celsius . On the other hand, this compound hydrochloride is a solid powder . It should be stored at 2-8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
5-Azaspiro[2.3]hexane derivatives have been studied for their applications in cycloaddition reactions. For example, diastereoselective cycloadditions involving methyleneaziridines have been shown to produce diastereomeric 5-azaspiro[3.2]hexanes in moderate to good yields. The diastereoselectivity of these cycloadditions depends on the nature of the N-substituent, demonstrating the versatility of this compound in synthetic chemistry (Shipman, Ross, & Slawin, 1999).
Synthesis of Novel Compounds
The synthesis of novel compounds using this compound has been a subject of interest. For instance, the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative led to the synthesis of novel 5-substituted 2-azabicyclo[3.1.0]hexanes, indicating the potential of this compound derivatives in creating new chemical structures (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).
Drug Discovery Applications
In the field of drug discovery, this compound derivatives have been utilized in the development of new pharmacological agents. For example, a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes showed high affinity and selectivity at dopamine D3 receptors, highlighting their potential use in therapeutic applications (Micheli et al., 2016).
Synthesis of Spirocyclic Compounds
The synthesis of angular spirocyclic azetidines using azaspiro[3.3]heptanes demonstrates another application of this compound. These methods are suitable for preparing building blocks for drug discovery, indicating the compound's utility in medicinal chemistry (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Antibacterial Agent Synthesis
Studies have shown the synthesis of novel chiral quinolones with 5-azaspiro[2.4]heptane moiety, demonstrating potent antibacterial activity against various pathogens. This suggests the role of this compound derivatives in developing new antibacterial agents (Kimura et al., 1994).
Wirkmechanismus
Safety and Hazards
5-Azaspiro[2.3]hexane trifluoroacetic acid has several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Similarly, this compound hydrochloride also has hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Zukünftige Richtungen
The development of 5-Azaspiro[2.3]hexane derivatives as analogues of L-glutamic acid is of particular importance since L-glutamic acid plays a critical role in a wide range of disorders like schizophrenia, depression, neurodegenerative diseases such as Parkinson’s and Alzheimer’s . Therefore, the future directions of research on this compound could focus on its potential applications in treating these disorders.
Eigenschaften
IUPAC Name |
5-azaspiro[2.3]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-5(1)3-6-4-5/h6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVACWSWOHDPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(furan-2-ylmethyl)-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2477109.png)



![2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride](/img/structure/B2477116.png)


![6-Tert-butyl-2-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2477120.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2477123.png)



![1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone](/img/structure/B2477131.png)
